Tris(2-Methyl-1-aziridinpropionat) von Trimethylolpropan

Übersicht

Beschreibung

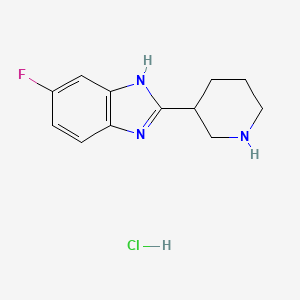

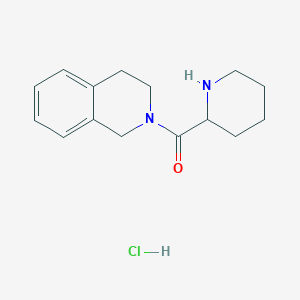

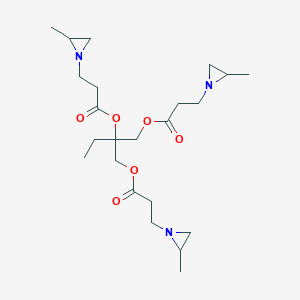

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a chemical compound with the molecular formula C24H41N3O6 and a molecular weight of 467.60 g/mol . It is known for its application as a crosslinking agent in various industrial processes, particularly in the production of coatings, adhesives, and inks . This compound is valued for its ability to enhance the resistance of materials to water, chemicals, alcohol, and detergents .

Wissenschaftliche Forschungsanwendungen

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) has a wide range of applications in scientific research and industry:

Wirkmechanismus

Target of Action

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is a crosslinker that belongs to the group of aziridines . It primarily targets carboxyl, amine, and hydroxyl groups present in various substances . It is particularly used as a latent curing agent for single pack self-curable polyurethane (PU) systems .

Mode of Action

The compound interacts with its targets through aziridine ring-opening reactions . It reacts with carboxyl groups under normal conditions, and with amine and hydroxyl groups under strong acid catalysis . This interaction results in the formation of crosslinks, enhancing the strength and durability of the material it is applied to .

Biochemical Pathways

The primary biochemical pathway involved in the action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is the crosslinking of polymers. This process enhances the mechanical properties of the material, including its strength, flexibility, and resistance to chemical and environmental degradation .

Result of Action

The result of the action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is the formation of a crosslinked network within the material it is applied to. This leads to enhanced mechanical properties, including increased strength and durability . It also improves the material’s resistance to water, chemicals, alcohol, and detergents .

Action Environment

The action of Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can be influenced by environmental factors. For instance, the crosslinking reaction can occur at room temperature, but the effect is better at 60-80 degrees Celsius . Additionally, the compound should be stored in a cool, dry, and well-ventilated place, away from fire and oxidizing agents .

Vorbereitungsmethoden

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) can be synthesized through the esterification of 3-(2-methyl-1-aziridinyl)propanoic acid with trimethylolpropane under acidic conditions . The reaction typically involves mixing the two reactants in the presence of a sulfuric acid catalyst at room temperature or slightly elevated temperatures. After the reaction is complete, the product is purified through neutralization, decolorization, and solvent removal .

Analyse Chemischer Reaktionen

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) undergoes various chemical reactions, including:

Crosslinking Reactions: It reacts with carboxyl groups in emulsions, and under strong acidic conditions, it can also react with amine and hydroxyl groups.

Substitution Reactions: The aziridine groups in the compound can participate in nucleophilic substitution reactions, forming stable crosslinked networks.

Vergleich Mit ähnlichen Verbindungen

Trimethylolpropane tris(2-methyl-1-aziridinepropionate) is unique due to its three aziridine groups, which provide multiple reactive sites for crosslinking. Similar compounds include:

Trimethylolpropane tris(3-mercaptopropionate): Another crosslinking agent with thiol groups instead of aziridine groups.

Pentaerythritol tetrakis(3-mercaptopropionate): A compound with four thiol groups used for similar applications.

2,2′-(Ethylenedioxy)diethanethiol: A dithiol compound used in crosslinking reactions.

These compounds differ in their functional groups and the types of crosslinking reactions they undergo, but they all serve to enhance the properties of materials in various industrial applications.

Eigenschaften

IUPAC Name |

[2-[3-(2-methylaziridin-1-yl)propanoyloxy]-2-[3-(2-methylaziridin-1-yl)propanoyloxymethyl]butyl] 3-(2-methylaziridin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N3O6/c1-5-23(32-22(29)8-11-26-14-19(26)4,15-30-20(27)6-9-24-12-17(24)2)16-31-21(28)7-10-25-13-18(25)3/h17-19H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOQTSUNXODXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CCN1CC1C)(COC(=O)CCN2CC2C)OC(=O)CCN3CC3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

64265-57-2 | |

| Record name | 1-Aziridinepropanoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TTMAP interact with polymers, and what are the downstream effects?

A1: TTMAP exhibits high reactivity with carboxyl groups present in polymers like polylactic acid (PLA) [, , ]. This reaction leads to the formation of branched polymer structures. Depending on the reaction conditions and the presence of other reagents, TTMAP can facilitate the creation of star-shaped PLA or long chain branched (LCB) PLA [, , ].

Q2: How does the structure of the resulting polymer influence its physical properties?

A2: The branching introduced by TTMAP significantly affects the rheological properties of the polymer. While star-shaped PLA shows increased viscosity compared to linear PLA, it does not exhibit strain hardening in extensional flow [, ]. Conversely, LCB PLA demonstrates significant extensional hardening, indicating the presence of long chain branched molecules with potential H-shaped topology [, , ].

Q3: What are the advantages of using TTMAP for branching PLA compared to other methods?

A3: Unlike conventional branching methods employing free radical chemistry or epoxy functional oligomers, TTMAP offers a unique approach to achieve strain hardening in PLA with less increase in shear viscosity []. This control over polymer properties makes it a promising candidate for various applications requiring tailored material performance.

Q4: Are there any challenges associated with using TTMAP for polymer modification?

A4: One challenge lies in controlling the degree of branching. Excess TTMAP can lead to excessive crosslinking, resulting in gel formation, which is undesirable for certain applications []. Additionally, the reaction of TTMAP with other functional groups present in the polymer or reaction mixture needs to be carefully considered and controlled.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

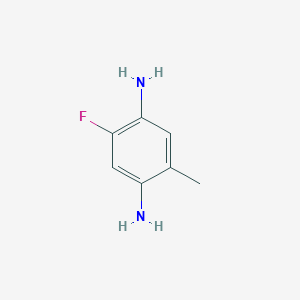

![(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B1442345.png)